molecular formula C10H14N2 B1202561 N-(3-Pyridylmethyl)pyrrolidine CAS No. 370-09-2

N-(3-Pyridylmethyl)pyrrolidine

Cat. No. B1202561
CAS RN: 370-09-2
M. Wt: 162.23 g/mol
InChI Key: YFCWBKBNFCDPDF-UHFFFAOYSA-N
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Description

“N-(3-Pyridylmethyl)pyrrolidine” is a compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The synthesis of pyrrolidine-functionalized nucleoside analogs involves PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Physical And Chemical Properties Analysis

“N-(3-Pyridylmethyl)pyrrolidine” has a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

  • Synthesis of Heterocyclic Organic Compounds : Pyrrolidines, including N-(3-Pyridylmethyl)pyrrolidine, are important in the synthesis of organic compounds. They are used in medicine as active pharmaceutical ingredients and in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Organic Activators in Chemical Reactions : These compounds can function as organic activators in chemical reactions, such as the enantioselective reduction of aromatic imines (Onomura et al., 2006).

  • Development of Anti-Inflammatory Agents : Pyrrolidine derivatives have been evaluated as potential anti-inflammatory and analgesic agents, with some showing dual inhibitory activity on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

  • Applications in Organic Synthesis and Catalysis : They are used in organic synthesis and as ligands for transition-metal catalysts (Otero-Fraga et al., 2017).

  • Biophysical and Biomedical Research : Pyrrolidine derivatives are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, particularly in biophysical and biomedical research (Dobrynin et al., 2021).

  • DNA and RNA Studies : They are involved in the stabilization of DNA duplexes and triplexes, which could have applications in DNA delivery and transfection agents (Nagamani & Ganesh, 2001).

  • Synthesis of Bioactive Molecules : These compounds are crucial in the synthesis of natural and designed bioactive molecules for pharmaceutical purposes and in various organic transformations (Zia, 2017).

  • Development of Medical Drugs : They are used in the development of drugs for various biological applications like antidiabetic, anticancer, antimalarial, antiviral, antimicrobial, anti-inflammatory, and antibacterial activities (Li et al., 2018).

Safety And Hazards

Safety data sheets for pyrrolidine indicate that it is highly flammable and harmful if swallowed or inhaled. It causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves, clothing, and eye/face protection .

Future Directions

The pyrrolidine ring and its derivatives have shown promise in the treatment of various diseases, and there is great interest in exploring this scaffold further . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCWBKBNFCDPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190489
Record name N-(3-Pyridylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyridylmethyl)pyrrolidine

CAS RN

370-09-2
Record name N-(3-Pyridylmethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Pyridylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
C Reavill, JA Waters, IP Stolerman, HS Garcha - Psychopharmacology, 1990 - Springer
The nicotinic agonists N-(3-pyridylmethyl)pyrrolidine (PMP) and isoarecolone have been compared with (−)-nicotine in three behavioural procedures and as inhibitors of [ 3 H]-(−)-…
Number of citations: 33 link.springer.com
Y Soeda, I Yamamoto - Agricultural and Biological Chemistry, 1968 - Taylor & Francis
The structure-toxicity relationship of pyridylalkylamine: N-substituted and unsubstituted 2-pyridylmethyl-, 3-pyridylmethyl-, 4-pyridylmethyl-, 3-pyridylethyl- and 3-pyridyl-butyl-amines, …
Number of citations: 22 www.tandfonline.com
TC Westfall, RM Fleming, MF Fudger… - Annals of the New …, 1967 - Wiley Online Library
It has been suggested that nicotine and related substances might produce some of their actions in the central nervous system (CNS) by the release of norepinephrine or other amines …
Number of citations: 68 nyaspubs.onlinelibrary.wiley.com
IP Stolerman, HS Garcha, NR Mirza - Psychopharmacology, 1995 - Springer
The effects of nicotine and related compounds on locomotor activity were compared in experimentally naive rats and in animals chronically exposed to nicotine and the photocell test …
Number of citations: 136 link.springer.com
IP Stolerman, C Reavill - Progress in brain research, 1989 - Elsevier
Publisher Summary This chapter characterizes the central nervous system (CNS) mechanisms that mediate the behavioral effects produced by “smoking doses” of nicotine. It focuses …
Number of citations: 31 www.sciencedirect.com
P Whiteaker, HS Garcha, S Wonnacott… - British journal of …, 1995 - ncbi.nlm.nih.gov
Isoarecolone was approximately 250 times less potent than nicotine as an inhibitor of [3H]-nicotine binding to rat brain membranes. Isoarecolone failed to inhibit the binding of the …
Number of citations: 82 www.ncbi.nlm.nih.gov
R Malik, A Sangwan, R Saihgal… - Current medicinal …, 2007 - ingentaconnect.com
The learning and memory deficits have been recognized as severe and consistent neurological disorders associated with numerous neurodegenerative states. Research in this area …
Number of citations: 53 www.ingentaconnect.com
HS Garcha, P Thomas, CE Spivak, S Wonnacott… - …, 1993 - Springer
The novel nicotinic agonist 1-acetyl-4-methylpiperazine (AMP) has been studied in ligand-binding and behavioural studies. AMP methiodide potently inhibited [ 3 H]-(−)-nicotine and [ …
Number of citations: 16 link.springer.com
PBS Clarke, M Reuben - British journal of pharmacology, 1996 - Wiley Online Library
1 The aim of the present experiment was to characterize nicotine‐evoked [ 3 H]‐noradrenaline ([ 3 H]‐NA) release from rat superfused hippocampal synaptosomes, using striatal [ 3 H]‐…
Number of citations: 338 bpspubs.onlinelibrary.wiley.com
F Menzaghi, KT Whelan, VB Risbrough, TS Rao… - … of Pharmacology and …, 1997 - ASPET
SIB-1765F ([±]-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine fumarate) is a novel nicotinic acetylcholine receptor (NAChR) agonist displaying a different in vitro pharmacological profile …
Number of citations: 59 jpet.aspetjournals.org

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